molecular formula C12H21NO B2461196 N-[(1S)-1-(3-Methylcyclohexyl)ethyl]prop-2-enamide CAS No. 2223129-99-3

N-[(1S)-1-(3-Methylcyclohexyl)ethyl]prop-2-enamide

Cat. No.: B2461196
CAS No.: 2223129-99-3
M. Wt: 195.306
InChI Key: OHMDOFFNPXUCHX-YVNMAJEFSA-N
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Description

N-[(1S)-1-(3-Methylcyclohexyl)ethyl]prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(3-Methylcyclohexyl)ethyl]prop-2-enamide typically involves the reaction of a suitable amine with an acylating agent. One common method is the reaction of (1S)-1-(3-Methylcyclohexyl)ethylamine with acryloyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(3-Methylcyclohexyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated products.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Hydroxylated enamides or ketones.

    Reduction: Saturated amides.

    Substitution: Various substituted enamides depending on the nucleophile used.

Scientific Research Applications

N-[(1S)-1-(3-Methylcyclohexyl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(3-Methylcyclohexyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-1-(3-Methylcyclohexyl)ethyl]prop-2-enamide derivatives: These compounds have similar structures but with different substituents on the cyclohexyl ring or the amide group.

    Other enamides: Compounds with similar amide and double bond structures but different alkyl or aryl groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexyl ring, which can impart distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(1S)-1-(3-methylcyclohexyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-4-12(14)13-10(3)11-7-5-6-9(2)8-11/h4,9-11H,1,5-8H2,2-3H3,(H,13,14)/t9?,10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMDOFFNPXUCHX-YVNMAJEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(C1)[C@H](C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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